FPPS Enzyme Inhibition Kinetics of NE58018 Compared to Risedronate and Alendronate
In a head-to-head study of recombinant human FPPS using [14C]-IPP as radioligand, NE58018 demonstrated a Ki of 14 nM, which is approximately 6.8-fold lower potency than risedronate (Ki = 2.05 nM) but approximately 33-fold higher potency than alendronate (Ki = 460 nM) [1]. Notably, NE58018 exhibits pronounced time-dependent inhibition, with an initial Ki of 59.3 nM and a final Ki of 0.74 nM after 10-minute pre-incubation, a ~80-fold enhancement in apparent affinity that is mechanistically distinct from the time-dependent profiles of both risedronate and alendronate [2].
| Evidence Dimension | FPPS Inhibition Potency (Ki) |
|---|---|
| Target Compound Data | NE58018: Ki = 14 nM; Initial Ki = 59.3 nM, Final Ki = 0.74 nM |
| Comparator Or Baseline | Risedronate: Ki = 2.05 nM; Alendronate: IC50 = 460 nM |
| Quantified Difference | NE58018 is 6.8-fold less potent than risedronate but 33-fold more potent than alendronate; exhibits 80-fold time-dependent Ki enhancement |
| Conditions | Recombinant human FPPS, [14C]-IPP radioligand, 37°C, pH 7.5, 10-min pre-incubation |
Why This Matters
This positions NE58018 as an intermediate-potency N-BP tool compound—more potent than first-generation alendronate but less potent than clinical risedronate—making it ideal for dose-response calibration and SAR studies where a graded potency range across a compound series is required.
- [1] Dunford JE, Kwaasi AA, Rogers MJ, Barnett BL, Ebetino FH, Russell RG, Oppermann U, Kavanagh KL. Structure-activity relationships among the nitrogen containing bisphosphonates in clinical use and other analogues: time-dependent inhibition of human farnesyl pyrophosphate synthase. J Med Chem. 2008;51(7):2187-95. View Source
- [2] ChEMBL Database. Compound CHEMBL434024 (NE58018). Binding affinity towards farnesyl pyrophosphate synthase using [14C]-isopentenyl pyrophosphate as radioligand. J Med Chem 2003;46:5171-5183. View Source
